2-(4-Nitrophenyl)-2-oxoethyl 2-methoxybenzoate
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Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 2-methoxybenzoate is an organic compound that features a nitrophenyl group and a methoxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 2-methoxybenzoate typically involves the esterification of 2-methoxybenzoic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar esterification reactions, optimized for yield and purity, using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 2-methoxybenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Reduction: 2-(4-Aminophenyl)-2-oxoethyl 2-methoxybenzoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl 2-methoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 2-methoxybenzoate depends on its application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-methoxybenzoate: Similar in structure but with an amino group instead of a nitro group.
Methyl 5-formyl-2-methoxybenzoate: Contains a formyl group instead of a nitrophenyl group.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 2-methoxybenzoate is unique due to the presence of both a nitrophenyl group and a methoxybenzoate ester, which allows it to participate in a variety of chemical reactions and makes it useful in multiple research applications .
Properties
Molecular Formula |
C16H13NO6 |
---|---|
Molecular Weight |
315.28 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-methoxybenzoate |
InChI |
InChI=1S/C16H13NO6/c1-22-15-5-3-2-4-13(15)16(19)23-10-14(18)11-6-8-12(9-7-11)17(20)21/h2-9H,10H2,1H3 |
InChI Key |
UFICAKQOIWBEHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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